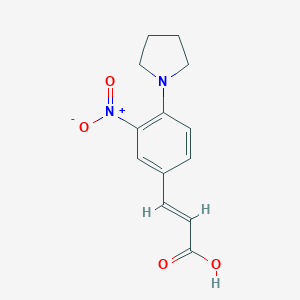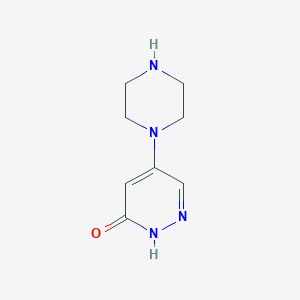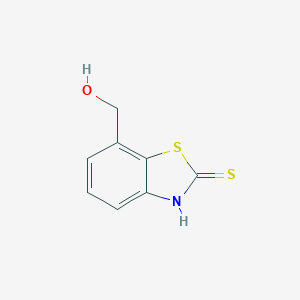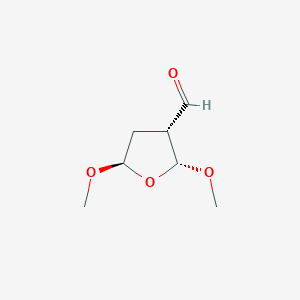
(2R,3R,5R)-2,5-dimethoxyoxolane-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,5R)-2,5-dimethoxyoxolane-3-carbaldehyde is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DMOC and has been synthesized using different methods.
作用機序
The mechanism of action of DMOC is not well understood. However, it is believed that DMOC acts as a chiral auxiliary in asymmetric synthesis by forming a complex with the substrate, which then undergoes a reaction to form a chiral product.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of DMOC. However, studies have shown that DMOC can inhibit the growth of cancer cells and has anti-inflammatory properties.
実験室実験の利点と制限
One advantage of using DMOC in lab experiments is its high enantiomeric purity, which makes it an ideal building block for the synthesis of chiral compounds. However, DMOC is expensive and can be difficult to synthesize, which limits its use in large-scale experiments.
将来の方向性
There are several future directions for the research on DMOC. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of the potential applications of DMOC in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further studies are needed to understand the mechanism of action of DMOC and its potential biochemical and physiological effects.
Conclusion
In conclusion, DMOC is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMOC can be synthesized using different methods, and it has been used as a building block for the synthesis of various compounds. DMOC has anti-inflammatory properties and can inhibit the growth of cancer cells. However, DMOC is expensive and can be difficult to synthesize, which limits its use in large-scale experiments. There are several future directions for the research on DMOC, including the development of new synthesis methods and the exploration of its potential applications in the synthesis of new pharmaceuticals and agrochemicals.
合成法
DMOC can be synthesized using different methods, including the oxidation of (2R,3R,5R)-2,5-dimethoxytetrahydrofuran-3-carbaldehyde, the oxidation of (2R,3R,5R)-2,5-dimethoxypentanal, and the oxidation of (2R,3R,5R)-2,5-dimethoxy-1,4-dioxane-3-carbaldehyde. The most common method for synthesizing DMOC is the oxidation of (2R,3R,5R)-2,5-dimethoxytetrahydrofuran-3-carbaldehyde using Jones reagent.
科学的研究の応用
DMOC has been used in scientific research as a building block for the synthesis of various compounds, including chiral ligands, pharmaceuticals, and agrochemicals. DMOC has also been used as a reagent for the synthesis of optically active compounds and as a chiral auxiliary in asymmetric synthesis.
特性
CAS番号 |
159551-31-2 |
|---|---|
分子式 |
C7H12O4 |
分子量 |
160.17 g/mol |
IUPAC名 |
(2R,3R,5R)-2,5-dimethoxyoxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3/t5-,6-,7-/m1/s1 |
InChIキー |
QMIGEDXMDGEZSR-FSDSQADBSA-N |
異性体SMILES |
CO[C@H]1C[C@@H]([C@@H](O1)OC)C=O |
SMILES |
COC1CC(C(O1)OC)C=O |
正規SMILES |
COC1CC(C(O1)OC)C=O |
同義語 |
3-Furancarboxaldehyde, tetrahydro-2,5-dimethoxy-, [2R-(2alpha,3alpha,5beta)]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




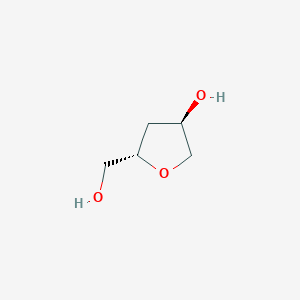
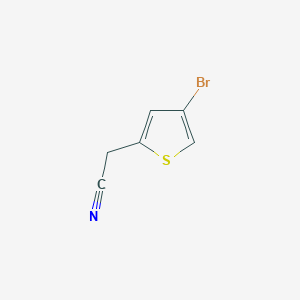




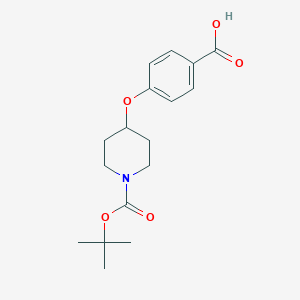
![(1R,6R)-2-oxo-3-oxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B62306.png)
